
3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While specific synthesis methods for “3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine;hydrochloride” were not found, similar compounds have been synthesized using various methods .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques .
Scientific Research Applications
Environmental Estrogens
Research has identified certain chemicals with estrogenic activity, like Methoxychlor, that can have significant physiological effects, particularly on the reproductive system. These studies highlight concerns regarding environmental estrogens' potential hazards to development and/or reproduction due to their presence in the environment (Cummings, 1997).
Pharmacology of Organophosphorus Compounds
The study of organophosphorus compounds like Metrifonate reveals their use in treating diseases such as schistosomiasis and their unique properties, such as nonenzymatic transformation into active components. This research underscores the importance of detailed pharmacokinetic and toxicological studies for therapeutic applications (Holmstedt et al., 1978).
Neurochemistry and Neurotoxicity
Investigations into the neurochemical effects and neurotoxicity of compounds like MDMA provide insights into the biological impacts of psychoactive substances. Such studies are crucial for understanding both the therapeutic potential and risks associated with these compounds (McKenna & Peroutka, 1990).
Supramolecular Chemistry
The development of supramolecular capsules from calixpyrrole scaffolds illustrates the application of chemical compounds in creating novel materials with potential uses in drug delivery, sensing, and catalysis. This research area explores the assembly and properties of complex structures at the molecular level (Ballester, 2011).
Environmental Monitoring of Organic Pollutants
The study of the occurrence, fate, and behavior of organic pollutants, such as parabens, in aquatic environments demonstrates the environmental impact of widely used chemical compounds. Such research informs efforts to monitor and mitigate pollution in natural water bodies (Sousa et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2)12(8-9-14-13)10-4-6-11(15-3)7-5-10;/h4-7,12,14H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOHFWHVRZUPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=C(C=C2)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-dimethoxyphenethyl)-2-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2711697.png)

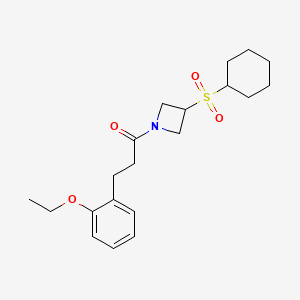
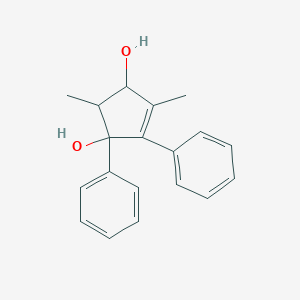
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2711704.png)
![2-[(3-Methylphenyl)amino]cyclopentan-1-ol](/img/structure/B2711707.png)
![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2711708.png)

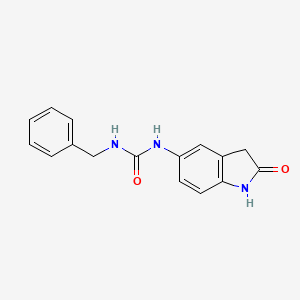
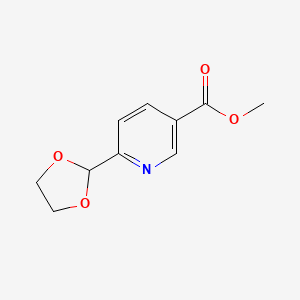
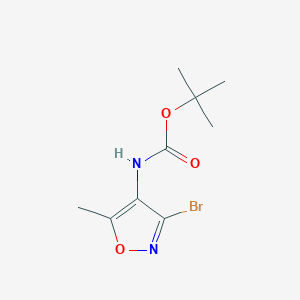
![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B2711717.png)
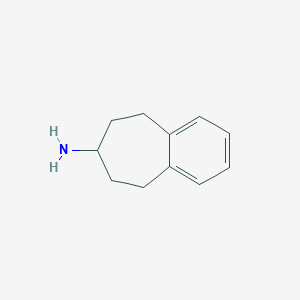
![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711719.png)